molecular formula C11H18Cl2N4O B2721053 4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride CAS No. 2194147-73-2

4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride

Cat. No.: B2721053
CAS No.: 2194147-73-2
M. Wt: 293.19
InChI Key: KHDRVIJNEPDXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core fused with a morpholine moiety. Its synthesis typically involves multistep reactions starting from pyrimidine precursors, as demonstrated in , where 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) serves as a key intermediate for generating structurally related derivatives . The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.2ClH/c1-2-9-8-13-11(14-10(9)12-3-1)15-4-6-16-7-5-15;;/h8H,1-7H2,(H,12,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDRVIJNEPDXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2NC1)N3CCOCC3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride typically involves multi-step reactions starting from simpler organic compounds

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydropyrido[2,3-d]pyrimidines exhibit significant anticancer properties. These compounds have been found to inhibit key enzymes involved in nucleotide biosynthesis, making them potential candidates for cancer therapy.

  • Mechanism of Action : The primary mechanism involves the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) and other folate-dependent enzymes such as dihydrofolate reductase and thymidylate synthase. This inhibition disrupts the synthesis of purine nucleotides essential for DNA replication in cancer cells .
  • Case Studies :
    • In vitro studies demonstrated that tetrahydropyrido derivatives showed IC50 values as low as 1.7 nM against human tumor cells expressing folate receptors (FRs) and proton-coupled folate transporters (PCFT) .
    • Clinical trials have suggested efficacy against various neoplasms including leukemia and solid tumors such as adenocarcinoma of the breast and lung cancers .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are critical in metabolic pathways.

  • Key Enzymes Targeted :
    • GARFTase : Inhibition leads to reduced purine synthesis, which is vital for cell proliferation.
    • Dihydrofolate Reductase : Inhibition affects folate metabolism, crucial for DNA synthesis and repair .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits GARFTase; effective against various cancers
Enzyme InhibitionTargets dihydrofolate reductase; affects nucleotide synthesis
Selective Cellular UptakeHigh selectivity for cancer cells expressing FRs and PCFT

Mechanism of Action

The mechanism by which 4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related pyrimidine derivatives are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Salt Form Key Differences Source
4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride Pyrido[2,3-d]pyrimidine Morpholine at C2 Dihydrochloride Unique morpholine substitution; bicyclic system with 5,6,7,8-tetrahydro saturation
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride Pyrido[4,3-d]pyrimidine None Dihydrochloride Positional isomerism (4,3-d vs. 2,3-d); lacks morpholine group
2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride Pyrido[3,4-d]pyrimidine Chloro at C2 Hydrochloride Chloro substituent instead of morpholine; monohydrochloride salt
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride Pyrido[4,3-d]pyrimidine Amine at C2 Dihydrochloride Primary amine substituent; distinct pharmacological potential (e.g., kinase inhibition)

Key Findings from Comparative Analysis

Structural Variations: Ring Fusion Position: The pyrido[2,3-d]pyrimidine core in the target compound differs from [4,3-d] or [3,4-d] positional isomers (e.g., 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride ). This alters electronic properties and binding affinity in biological systems.

Salt Form and Stability: Dihydrochloride salts (e.g., the target compound and 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride ) improve aqueous solubility compared to monohydrochloride analogs (e.g., 2-Chloro derivatives ).

Synthetic Accessibility :

  • The target compound’s synthesis involves multistep protocols starting from DCSMP derivatives (), whereas chloro- or amine-substituted analogs utilize nitrogen-based Wittig reactions () or direct alkylation strategies .

Research and Industrial Relevance

  • Analog Development : Derivatives like 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride (CAS 157327-49-6) are actively marketed with 95% purity (), highlighting their prominence in drug discovery pipelines .

Biological Activity

The compound 4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C12H15Cl2N3O
  • Molecular Weight : 276.17 g/mol
  • CAS Number : 859826-41-8

Biological Activity Overview

The biological activity of this compound has been investigated through various studies. The following sections summarize key findings related to its anticancer and anti-inflammatory properties.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit tubulin polymerization, which is crucial for mitosis. This leads to cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells .
    • In vitro studies demonstrated that it exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity .
  • Case Studies :
    • A study evaluated the compound's effect on MCF-7 cells and reported a significant increase in apoptotic markers (cleaved caspase-3) and autophagy indicators (LC3A/B levels) upon treatment with the compound .
    • Another investigation highlighted its ability to impair cell migration and colony formation in cancer cell lines, further supporting its potential as a therapeutic agent .

Anti-inflammatory Activity

  • Inhibition of Pro-inflammatory Mediators :
    • The compound has shown selective inhibition of COX-2 over COX-1, indicating its potential for treating inflammatory conditions without significant gastrointestinal side effects .
    • It also reduced LPS-induced TNF-alpha release in vitro, demonstrating its capacity to modulate inflammatory responses .

Comparative Biological Activity Table

Activity TypeMechanism/EffectModel/SystemReference
AnticancerInhibits tubulin polymerization; induces apoptosisMCF-7 cells
Cell cycle arrest at G2/M phaseHCT-116 cells
Anti-inflammatorySelective COX-2 inhibitionIn vitro assays
Reduces TNF-alpha releaseLPS-stimulated cells

Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

  • In Vitro Efficacy :
    • The compound exhibited significant antiproliferative activity across various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .
    • Molecular docking studies suggest interactions with key proteins involved in cancer progression and inflammation pathways, such as EGFR and p38 MAPK .
  • In Vivo Studies :
    • Animal models have demonstrated that treatment with the compound leads to reduced tumor growth rates compared to control groups, further validating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride, and how do they influence experimental design?

  • Answer: The compound has a molecular formula C₇H₉N₃·2HCl (molecular weight: 208.09) and decomposes at 206–211°C . Its hygroscopic nature necessitates storage at 2–8°C under inert conditions to prevent degradation. These properties dictate solvent selection (e.g., anhydrous DMSO for solubility) and handling protocols (e.g., glovebox for moisture-sensitive reactions). Thermal stability data suggest that reactions above 200°C should be avoided.

Q. What validated synthetic routes are available for this compound, and how can purity be optimized?

  • Answer: While direct synthesis data are limited, analogous pyrido-pyrimidine derivatives (e.g., thieno[2,3-d]pyrimidines) are synthesized via cyclocondensation of aminothiophenes with urea derivatives, followed by morpholine substitution . For purity >97%, recrystallization in ethanol/water mixtures (1:3 v/v) is recommended, with HPLC monitoring (C18 column, 0.1% TFA in acetonitrile/water gradient) . Impurity profiling (e.g., residual morpholine) should follow ICH guidelines using LC-MS .

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

  • Answer: Conduct accelerated stability studies:

  • pH stability: Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, analyze via UV-Vis (λ = 260–280 nm) and LC-MS for degradation products (e.g., hydrolysis of the morpholine ring).
  • Thermal stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor-binding data for this compound?

  • Answer: Discrepancies in sigma receptor affinity (e.g., Ki variations between assays) may arise from differences in membrane preparation (e.g., rat vs. human cortical tissue) or assay conditions (e.g., 5 nM vs. 10 nM radioligand concentrations). To harmonize

  • Perform competitive binding assays with [³H]-DTG as the radioligand, using uniform tissue sources (e.g., human SH-SY5Y cells).
  • Validate results with computational docking studies (e.g., AutoDock Vina) using published sigma-1 receptor crystal structures (PDB: 5HK1) .

Q. How can crystallographic data inform the design of analogs with improved selectivity?

  • Answer: X-ray diffraction of structurally related compounds (e.g., ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-tetrahydropyrido-thienopyrimidine) reveals critical hydrogen bonds between the pyrimidine N3 atom and water molecules in the active site . For the target compound:

  • Modify the morpholine oxygen to enhance hydrogen bonding with Glu172 in sigma receptors.
  • Introduce substituents at the pyrido-pyrimidine C4 position to exploit hydrophobic pockets (e.g., fluorophenyl groups for π-π stacking) .

Q. What methodologies address low reproducibility in cellular potency assays?

  • Answer: Variability in IC₅₀ values (e.g., in cancer cell lines) often stems from differences in cell passage number or serum content. Standardize protocols:

  • Use early-passage cells (passages 5–15) and serum-free media during treatment.
  • Include a positive control (e.g., PD173952, a pyrido-pyrimidine kinase inhibitor) to calibrate assay sensitivity . Data normalization to housekeeping genes (e.g., GAPDH) via qPCR reduces batch effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.